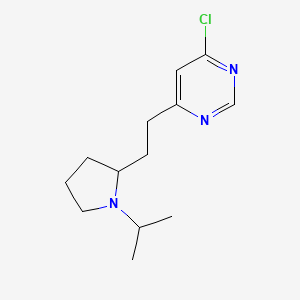

4-Chloro-6-(2-(1-isopropylpyrrolidin-2-yl)ethyl)pyrimidine

CAS No.: 1316225-90-7

Cat. No.: VC2696606

Molecular Formula: C13H20ClN3

Molecular Weight: 253.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1316225-90-7 |

|---|---|

| Molecular Formula | C13H20ClN3 |

| Molecular Weight | 253.77 g/mol |

| IUPAC Name | 4-chloro-6-[2-(1-propan-2-ylpyrrolidin-2-yl)ethyl]pyrimidine |

| Standard InChI | InChI=1S/C13H20ClN3/c1-10(2)17-7-3-4-12(17)6-5-11-8-13(14)16-9-15-11/h8-10,12H,3-7H2,1-2H3 |

| Standard InChI Key | WJWYICPOXHNXFC-UHFFFAOYSA-N |

| SMILES | CC(C)N1CCCC1CCC2=CC(=NC=N2)Cl |

| Canonical SMILES | CC(C)N1CCCC1CCC2=CC(=NC=N2)Cl |

Introduction

4-Chloro-6-(2-(1-isopropylpyrrolidin-2-yl)ethyl)pyrimidine is a synthetic organic compound that belongs to the pyrimidine class of heterocyclic compounds. Pyrimidines are crucial in biological systems, forming part of nucleic acids (DNA and RNA) and playing roles in various metabolic processes. The specific compound incorporates a chloro and an isopropylpyrrolidinyl group, which can influence its chemical and biological properties.

Synthesis and Preparation

The synthesis of 4-Chloro-6-(2-(1-isopropylpyrrolidin-2-yl)ethyl)pyrimidine typically involves multi-step organic synthesis techniques. While specific synthesis protocols for this compound are not widely documented, similar pyrimidine derivatives are often prepared through reactions involving nucleophilic substitutions or cross-coupling reactions.

Applications and Future Directions

Given its structural complexity and potential for biological activity, 4-Chloro-6-(2-(1-isopropylpyrrolidin-2-yl)ethyl)pyrimidine may be of interest in medicinal chemistry research. Further studies are needed to explore its pharmacological properties and potential therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume